molecular formula C22H21N5O6 B2442891 ethyl 2-{4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate CAS No. 866145-68-8

ethyl 2-{4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate

Cat. No. B2442891
CAS RN: 866145-68-8
M. Wt: 451.439
InChI Key: XZGRVSZVHWPSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a small molecule with a complex structure that includes an isoindole ring, a pyrazole ring, and a pyrimidine ring . It belongs to the class of organic compounds known as alkyl-phenylketones, which are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. The isoindole ring is a key part of the structure, and it is connected to a propyl group, which is in turn connected to a pyrazole ring. The pyrazole ring is connected to a pyrimidine ring . The exact 3D structure of the compound is not provided in the search results.

Scientific Research Applications

Enzymatic Activity Enhancement

Research indicates that derivatives of ethyl 2-{4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate exhibit potential in enhancing enzymatic activity. Specifically, compounds like Ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and their acid hydrazide derivatives have shown a potent effect on increasing the reactivity of cellobiase, an enzyme relevant in biochemical processes (Abd & Awas, 2008).

Structural and Chemical Synthesis

The compound and its derivatives have been a subject of study for structural analysis and synthesis of novel heterocyclic compounds. Studies involve the synthesis of various derivatives, with detailed structural characterizations using techniques like X-ray crystallography, 2D NMR correlation spectroscopy, and mass spectrometry. These research efforts contribute to the development of new compounds with potential applications in different scientific fields (Sakhautdinov et al., 2013).

Antimicrobial Activity

Compounds derived from this compound have demonstrated significant antimicrobial activity. Research indicates that these compounds show promising activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents (Kumar et al., 2017).

Applications in Anticancer Research

Certain derivatives of the compound have been explored for their potential anticancer activities. These compounds have been synthesized and characterized, and preliminary studies suggest that they may have potential as anticancer agents, offering a new avenue for the development of cancer therapeutics (Hafez et al., 2016).

properties

IUPAC Name

ethyl 2-[4-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]-6-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O6/c1-3-33-21(32)16-11-23-22(24-17(16)28)27-20(31)13(12(2)25-27)9-6-10-26-18(29)14-7-4-5-8-15(14)19(26)30/h4-5,7-8,11,25H,3,6,9-10H2,1-2H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGRVSZVHWPSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)N2C(=O)C(=C(N2)C)CCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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